Methyl 6-fluoro-4-methylpyridine-3-carboxylate
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Overview
Description
Methyl 6-fluoro-4-methylpyridine-3-carboxylate is an organic compound with the molecular formula C8H8FNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine and methyl groups in its structure imparts unique chemical properties, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-4-methylpyridine-3-carboxylate typically involves the fluorination of methyl 4-methylpyridine-3-carboxylate. One common method is the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-4-methylpyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 6-fluoro-4-methylpyridine-3-carboxylate is used in various scientific research fields:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential ligand for receptor binding studies.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of Methyl 6-fluoro-4-methylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The methyl group can influence the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-methylpyridine-3-carboxylate: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
Methyl 4-fluoro-3-methylbenzoate: Similar structure but with a benzoate core instead of a pyridine ring.
6-Fluoro-4-methylpyridine-3-carboxylic acid: The carboxylic acid derivative of the compound.
Uniqueness
Methyl 6-fluoro-4-methylpyridine-3-carboxylate’s unique combination of fluorine and methyl groups provides distinct reactivity and stability, making it a versatile compound for various applications. Its ability to participate in diverse chemical reactions and its potential in biological studies highlight its importance in scientific research.
Properties
Molecular Formula |
C8H8FNO2 |
---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
methyl 6-fluoro-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H8FNO2/c1-5-3-7(9)10-4-6(5)8(11)12-2/h3-4H,1-2H3 |
InChI Key |
ZAXVCGWNLQTDRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)OC)F |
Origin of Product |
United States |
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